Methyl 3'-(benzyloxy)[1,1'-biphenyl]-2-carboxylate
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Overview
Description
Methyl 3’-(benzyloxy)[1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a benzyloxy group attached to the biphenyl structure, which is further esterified with a methyl group at the carboxylate position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-(benzyloxy)[1,1’-biphenyl]-2-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. The reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-(benzyloxy)[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the ester group results in the formation of the corresponding alcohol.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Methyl 3’-(benzyloxy)[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of Methyl 3’-(benzyloxy)[1,1’-biphenyl]-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 3’-(benzyloxy)[1,1’-biphenyl]-3-carboxylate: Similar structure but with the carboxylate group at a different position.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Contains a benzyloxy group but lacks the biphenyl structure.
Biphenyl-2-carboxylic acid: Lacks the benzyloxy and ester groups.
Uniqueness
Methyl 3’-(benzyloxy)[1,1’-biphenyl]-2-carboxylate is unique due to the combination of its biphenyl core, benzyloxy substituent, and ester functionality. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in synthesis and research .
Properties
Molecular Formula |
C21H18O3 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
methyl 2-(3-phenylmethoxyphenyl)benzoate |
InChI |
InChI=1S/C21H18O3/c1-23-21(22)20-13-6-5-12-19(20)17-10-7-11-18(14-17)24-15-16-8-3-2-4-9-16/h2-14H,15H2,1H3 |
InChI Key |
HUTOLISROBLOPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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